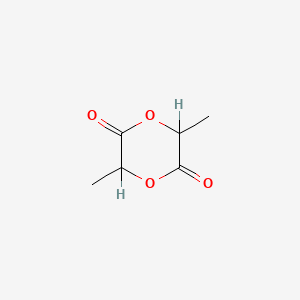

3,6-Dimethyl-1,4-dioxane-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26680-10-4 | |

| Record name | Poly(DL-lactide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26680-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041253 | |

| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-96-5 | |

| Record name | Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilactide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilactide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EH08MWO6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Cornerstone of Bioresorbable Polymers: An In-depth Technical Guide to 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)

Abstract

3,6-Dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide, is a cyclic ester dimer of lactic acid that serves as the pivotal monomer for the synthesis of poly(lactic acid) (PLA), a leading biodegradable and biocompatible polymer. The chemical and physical properties of lactide, which are intrinsically governed by its stereochemistry, dictate the ultimate characteristics of the resulting PLA, including its crystallinity, degradation rate, and mechanical strength. This guide offers a comprehensive technical exploration of lactide's chemical properties, designed for researchers, scientists, and professionals in drug development and materials science. We will examine the nuances of its stereoisomers, thermal and solubility characteristics, and the critical ring-opening polymerization mechanism, all supported by field-proven insights and detailed experimental protocols.

Introduction: The Central Role of Lactide in Modern Polymer Science

Lactide is the cyclic diester formed from two molecules of lactic acid through a dehydration and cyclization process.[1][2] Its significance in both academic and industrial spheres is rooted in its function as the direct precursor to poly(lactic acid) (PLA), a thermoplastic polyester with a broad and growing range of applications, from biomedical devices and drug delivery systems to sustainable packaging and textiles.[3][4] The appeal of PLA lies in its origin from renewable resources and its capacity to degrade into non-toxic lactic acid within the human body or the natural environment.[3][4]

Precise control over PLA's properties is essential for its performance in specific applications. This control originates at the monomer level, with the choice and purity of the lactide stereoisomer being of utmost importance.[5] A thorough understanding of the fundamental chemical properties of 3,6-dimethyl-1,4-dioxane-2,5-dione is therefore a critical prerequisite for the rational design and synthesis of advanced bioresorbable polymers.

The Stereochemical Landscape of Lactide

The two chiral centers in the lactide molecule give rise to three distinct stereoisomers: L-lactide, D-lactide, and meso-lactide. A 1:1 mixture of L- and D-lactide is known as rac-lactide.[2][6] The spatial orientation of the methyl groups relative to the dioxane ring has a profound impact on the monomer's physical properties and, subsequently, the architecture and characteristics of the final polymer.[5]

-

(S,S)-Lactide (L-Lactide): Formed from two L-lactic acid molecules, it is a crystalline solid with a distinct melting point.[1][5]

-

(R,R)-Lactide (D-Lactide): The enantiomer of L-lactide, formed from two D-lactic acid molecules. It possesses identical physical properties to L-lactide but exhibits the opposite optical rotation.[1][7]

-

(S,R)-meso-Lactide: Formed from one L- and one D-lactic acid molecule. Due to a plane of symmetry, it is an achiral compound with physical properties that differ from its enantiomeric counterparts.[1][5]

-

rac-Lactide (D,L-Lactide): An equimolar mixture of L- and D-lactide.[1]

The selection of a specific stereoisomer is a critical experimental decision. For example, the polymerization of enantiomerically pure L-lactide yields highly crystalline poly(L-lactic acid) (PLLA), a rigid and hard material.[7] Conversely, polymerizing rac-lactide produces amorphous poly(D,L-lactic acid) (PDLLA), which is a softer, more flexible polymer with a quicker degradation rate.[8] This stereochemical control enables the fine-tuning of PLA properties to meet the demands of various applications.[5]

Caption: Chemical structures of L-lactide, D-lactide, and meso-lactide.

Core Chemical and Physical Properties

The utility of lactide as a monomer is defined by its inherent chemical and physical characteristics. A comprehensive understanding of these properties is crucial for optimizing storage, handling, and polymerization processes.

Physical Properties

The physical state and solubility of lactide are key factors in its purification and polymerization. The distinct melting points of the stereoisomers are a direct result of their different crystal packing efficiencies.[1] The higher melting point of rac-lactide compared to the pure enantiomers is due to the formation of a more stable racemic crystal lattice.[1]

| Property | L-Lactide | D-Lactide | rac-Lactide | meso-Lactide |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | White crystalline solid |

| Melting Point (°C) | 95–98[9] | 95–98[9] | 124–128[1][9] | 52–54[1][9] |

| Solubility | Soluble in toluene, chloroform, ethyl acetate. Sparingly soluble in lower alcohols. Insoluble in water.[5][7][10] | Soluble in toluene, chloroform, ethyl acetate. Sparingly soluble in lower alcohols. Insoluble in water.[5] | Soluble in many organic solvents.[11] | Soluble in many organic solvents.[5] |

Chemical Reactivity and Stability

Hydrolysis: Lactide is susceptible to hydrolysis, a reaction that cleaves the ester bonds to regenerate lactic acid.[1][5] This process is catalyzed by both acids and bases and is accelerated by moisture and elevated temperatures.[12] The rate of hydrolysis is higher for meso-lactide than for D- or L-lactide.[5][13] The hydrolytic instability of lactide demands that it be stored in a dry, inert atmosphere to prevent premature degradation and maintain monomer purity, which is crucial for achieving high molecular weight polymers.[7]

Thermal Stability: While stable at room temperature, lactide can undergo thermal decomposition at elevated temperatures, leading to the formation of byproducts that can negatively impact the polymerization process and the quality of the resulting PLA.[14] The thermal stability of lactide is a critical factor during melt polymerization, where high temperatures are necessary. L-lactide has been shown to completely degrade at a temperature of 233 °C.[5]

The Cornerstone Reaction: Ring-Opening Polymerization (ROP)

The transformation of lactide into PLA is primarily accomplished through ring-opening polymerization (ROP).[3] This process involves the cleavage of the ester bonds within the cyclic monomer and the subsequent formation of long polyester chains. ROP can be initiated through several mechanisms, including cationic, anionic, and coordination-insertion.[3]

The most common and controlled method for synthesizing high molecular weight PLA is the coordination-insertion ROP, frequently catalyzed by tin(II) octoate (Sn(Oct)₂).[3][13] This catalyst is widely used due to its high efficiency, low toxicity, and its approval for use in biomedical applications by the U.S. Food and Drug Administration.[13]

Caption: A simplified diagram of the ring-opening polymerization of lactide.

Causality in Experimental Choices for ROP

-

Catalyst Selection: The choice of catalyst is a critical decision. Tin(II) octoate is favored for its ability to facilitate controlled polymerization, resulting in polymers with a narrow molecular weight distribution—a desirable feature for predictable material performance.[15] The mechanism involves the coordination of the lactide monomer to the tin center, followed by a nucleophilic attack from an initiator (typically an alcohol), which opens the ring and starts the chain growth.[16]

-

The Role of the Initiator: The initiator, often a primary alcohol such as 1-dodecanol, serves a dual purpose. It not only initiates the polymerization but also allows for the control of the polymer's molecular weight. The ratio of monomer to initiator is a carefully calculated parameter used to target a specific chain length.

-

Temperature Control: The polymerization temperature represents a delicate balance. It must be high enough to keep the monomer and polymer in a molten state for efficient mixing and reaction kinetics, yet low enough to prevent thermal degradation of both the lactide and the growing polymer chains, which can lead to discoloration and a decrease in molecular weight.[14]

Experimental Protocol: Bulk Polymerization of L-Lactide

The following protocol details a standard laboratory procedure for the bulk polymerization of L-lactide to produce PLLA. This protocol is designed to be self-validating through the characterization of the resulting polymer.

Materials:

-

High-purity L-Lactide

-

Tin(II) octoate (Sn(Oct)₂)

-

1-Dodecanol

-

Anhydrous toluene

-

Methanol

-

Schlenk flask and line

-

Vacuum oven

-

Magnetic stirrer and hot plate

Procedure:

-

Monomer and Glassware Preparation (Trustworthiness Pillar):

-

Dry the L-lactide under vacuum at 40-50 °C for at least 24 hours to remove any residual moisture. Water can act as an initiator, leading to poor control over the molecular weight.

-

Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen or argon. This is crucial to prevent atmospheric moisture from contaminating the reaction.

-

-

Reaction Setup:

-

In a dry Schlenk flask under an inert atmosphere, add the desired amount of dried L-lactide.

-

Calculate and add the required amounts of the initiator (1-dodecanol) and catalyst (Sn(Oct)₂) solutions in anhydrous toluene. The monomer-to-initiator ratio will dictate the target molecular weight, while the monomer-to-catalyst ratio will influence the reaction rate. Typical ratios are [M]/[I] = 100-500 and [M]/[C] = 1000-20000.

-

-

Polymerization:

-

Heat the reaction mixture to 130-160 °C with continuous stirring. The precise temperature will depend on the desired reaction rate and the need to avoid thermal degradation.

-

Continue the polymerization for 2-24 hours. The reaction time is determined by the target molecular weight and desired conversion.

-

-

Purification (Authoritative Grounding):

-

Cool the reaction mixture to room temperature. The resulting polymer will be a glassy or crystalline solid.

-

Dissolve the polymer in a suitable solvent, such as chloroform or dichloromethane.

-

Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring. This step is essential for removing unreacted monomer and catalyst residues.

-

Collect the precipitated PLLA by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.

-

Self-Validation: The success of the polymerization is confirmed by characterizing the resulting PLLA for its molecular weight and distribution (via Gel Permeation Chromatography), thermal properties (using Differential Scanning Calorimetry), and chemical structure (through Nuclear Magnetic Resonance spectroscopy).

Conclusion: A Versatile Building Block for a Sustainable Future

3,6-Dimethyl-1,4-dioxane-2,5-dione is a versatile and tunable building block that is fundamental to the development of a wide array of biodegradable and biocompatible materials. The ability to control the stereochemistry of the monomer allows for the precise tailoring of the resulting polymer's properties, unlocking new possibilities in fields from personalized medicine to sustainable packaging. A profound understanding of the chemical properties and polymerization behavior of lactide, as detailed in this guide, is the bedrock upon which future innovations in polymer science will be constructed.

References

- Lactide (C6H8O4) properties. (n.d.).

- L-Lactide CAS 4511-42-6. SincereChemical. (n.d.).

- Literature Review: Ring Opening Polymerization of Polylactide. Jetir.Org. (n.d.).

- Lactide: Production Routes, Properties, and Applications. PMC - NIH. (n.d.).

- Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. MDPI. (2024, February 25).

- Lactide. Wikipedia. (n.d.).

- L-Lactide CAS#: 4511-42-6. ChemicalBook. (n.d.).

- Studies on the synthesis and thermal stability of poly (L-lactide). ResearchGate. (n.d.).

- Beginner's Guide to L-Lactide Material. (n.d.).

- Lactide. Grokipedia. (n.d.).

- Synthesis of Polylactic Acid. Alfa Chemistry. (n.d.).

- Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). Chemistry | Illinois. (2006, March 2).

- Polymerization of Lactide to Poly (Lactic Acid): Effect of Initiators. (2025, July 16).

- 3,6-Dimethyl-1,4-dioxane-2,5-dione 99%. Sigma-Aldrich. (n.d.).

- Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxylate Complexes. MDPI. (n.d.).

- Lactide: Production Routes, Properties, and Applications. MDPI. (n.d.).

- 3,6-Dimethyl-1,4-dioxane-2,5-dione | 95-96-5. Benchchem. (n.d.).

- DL-Lactide | 95-96-5. ChemicalBook. (n.d.).

Sources

- 1. webqc.org [webqc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. jetir.org [jetir.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactide - Wikipedia [en.wikipedia.org]

- 7. sincerechemical.com [sincerechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. L-Lactide CAS#: 4511-42-6 [m.chemicalbook.com]

- 11. DL-Lactide | 95-96-5 [chemicalbook.com]

- 12. polylactide.com [polylactide.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. mdpi.com [mdpi.com]

3,6-Dimethyl-1,4-dioxane-2,5-dione synthesis from lactic acid

An In-depth Technical Guide for the Synthesis of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) from Lactic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of high-purity lactide, the cyclic dimer of lactic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind critical process parameters, and offers a self-validating protocol designed for reproducibility and high-quality outcomes.

Introduction: The Strategic Importance of Lactide

3,6-Dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide, is a cornerstone monomer for the production of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in medical devices, drug delivery systems, and sustainable materials. The direct polymerization of lactic acid yields low molecular weight polymers due to equilibrium limitations imposed by water condensation. The synthesis of the cyclic lactide intermediate is the critical gateway to producing high molecular weight PLA through ring-opening polymerization, a process that offers superior control over the final polymer's properties.

This guide focuses on the most prevalent and industrially relevant synthesis route: the catalytic thermal depolymerization of a lactic acid oligomer. We will dissect this process, focusing on the mechanistic underpinnings, critical control points, and robust analytical validation required for producing research- and pharmaceutical-grade lactide.

The Chemistry of Lactide: Understanding the Stereoisomers

The stereochemistry of the starting lactic acid dictates the isomeric form of the resulting lactide, which in turn profoundly influences the properties of the final polymer. Lactic acid exists as two enantiomers, L-lactic acid and D-lactic acid. Their dimerization can result in three distinct stereoisomers of lactide:

-

L-lactide: Formed from two molecules of L-lactic acid.

-

D-lactide: Formed from two molecules of D-lactic acid.

-

meso-lactide: Formed from one molecule of L- and one molecule of D-lactic acid.

A 50/50 mixture of L- and D-lactide is referred to as rac-lactide or racemic lactide . The control of stereopurity is paramount, as the presence of meso-lactide can disrupt the crystallinity and alter the degradation profile of the resulting PLA.

Caption: Stereoisomers of lactide derived from lactic acid enantiomers.

The Synthesis Pathway: A Two-Stage Process

The conversion of aqueous lactic acid into lactide is not a single reaction but a carefully staged process designed to manage water, which is both a reactant in hydrolysis and a product of condensation.

Stage 1: Oligomerization via Polycondensation

The initial step involves the removal of water from lactic acid to form a low molecular weight polyester prepolymer, often referred to as an oligomer. This is a classic condensation reaction driven by heat and vacuum.

-

Mechanism: Lactic acid molecules self-esterify, forming linear chains (oligomers) and releasing one molecule of water per ester bond formed.

-

Objective: To create a viscous prepolymer with an average degree of polymerization typically between 10 and 30. This oligomer serves as the direct substrate for the subsequent cyclization step. The removal of water is critical to push the equilibrium towards the formation of longer chains.

Stage 2: Catalytic Depolymerization and Cyclization

This is the core of the synthesis. The oligomer is heated further in the presence of a catalyst. The catalyst facilitates an "intramolecular transesterification" or "back-biting" reaction, where the hydroxyl end of an oligomer chain attacks an ester linkage further down the same chain, leading to the cleavage and formation of the stable, six-membered ring structure of lactide. The lactide, being more volatile than the oligomer, is continuously removed from the reaction mixture via vacuum distillation.

Catalysis: Driving the Ring-Closure Reaction

The choice of catalyst is critical for achieving high yield and optical purity. Tin (II) compounds, particularly tin (II) octoate (Sn(Oct)₂), are widely used due to their high activity and solubility in the reaction medium.

Mechanism of Tin (II) Octoate Catalysis: The mechanism is generally accepted to be a coordination-insertion pathway.

-

Coordination: The tin catalyst coordinates with the carbonyl oxygen of an ester group within the oligomer chain, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal hydroxyl group of the same or another oligomer chain attacks the activated carbonyl carbon.

-

Ring Closure/Transesterification: This leads to the cleavage of the ester bond and the formation of the cyclic lactide monomer or a longer polymer chain. The catalyst is regenerated and continues the cycle.

High temperatures can lead to racemization, where the chiral center of the lactic acid unit inverts. This is a significant concern when high optical purity (e.g., >99.5% L-lactide) is required. The catalyst concentration must be optimized to ensure a high reaction rate without promoting excessive side reactions or leading to high residual metal content in the final product.

Caption: A streamlined workflow for the synthesis and purification of lactide.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol describes the synthesis of L-lactide from an 88% aqueous solution of L-lactic acid. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment:

-

L-lactic acid (88% aqueous solution)

-

Tin (II) octoate (Sn(Oct)₂)

-

Toluene or Ethyl Acetate (for recrystallization)

-

Nitrogen gas (high purity)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a distillation head connected to a condenser and receiving flask, and a nitrogen inlet.

-

Heating mantle with temperature controller

-

Vacuum pump capable of reaching <10 mbar

Procedure:

-

Oligomerization: a. Charge the three-neck flask with L-lactic acid. b. Begin stirring and apply vacuum gradually while slowly heating the mixture to ~130°C to remove the bulk of the water. c. Once the initial water is removed, increase the temperature to 180°C and reduce the pressure to ~20-30 mbar. Maintain these conditions for 4-6 hours to form the prepolymer. The mixture will become significantly more viscous. d. Release the vacuum with nitrogen gas and allow the system to cool to ~120°C.

-

Catalysis and Depolymerization: a. Add the tin (II) octoate catalyst to the molten oligomer (a typical loading is 0.1-0.5% by weight relative to the initial lactic acid). b. Re-establish vacuum, aiming for a pressure below 10 mbar. c. Increase the temperature to 200-230°C. The lactide will begin to form and distill over. d. Collect the crude lactide distillate in the receiving flask, which should be cooled to promote solidification and prevent backflow of vapors. The distillation process may take several hours.

-

Purification by Recrystallization: a. Dissolve the collected crude lactide in a minimal amount of hot toluene or ethyl acetate (e.g., at 70-80°C). The crude product is often a yellowish solid. b. Once fully dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. c. Collect the purified lactide crystals by vacuum filtration. d. Wash the crystals with a small amount of cold solvent to remove residual impurities. e. Dry the crystals under vacuum at a moderate temperature (~40-50°C) to remove all residual solvent. The final product should be a white, crystalline solid.

Critical Process Parameters and Optimization

The yield and purity of lactide are highly sensitive to the reaction conditions. The following table summarizes the key parameters and their typical impact.

| Parameter | Range | Rationale and Impact on Purity/Yield |

| Oligomerization Temp. | 150 - 180°C | Ensures efficient water removal without significant lactic acid degradation. |

| Depolymerization Temp. | 200 - 230°C | A balance is required. Below 200°C, the reaction rate is slow. Above 230°C, the risk of racemization and side reactions (charring) increases significantly, reducing optical purity. |

| System Pressure | < 10 mbar | High vacuum is essential to lower the boiling point of lactide, allowing it to distill from the less volatile oligomer mixture, thereby driving the reaction forward. |

| Catalyst Conc. (Sn(Oct)₂) | 0.1 - 0.5 wt% | Higher concentrations increase the reaction rate but can also increase racemization and lead to higher residual tin in the product, which can be problematic for medical applications. |

Analytical Characterization for Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized lactide.

| Technique | Purpose | Expected Result for High-Purity L-Lactide |

| ¹H NMR | Structural verification and isomeric purity | Quartet at ~5.0 ppm (methine proton), Doublet at ~1.7 ppm (methyl protons). Absence of peaks corresponding to meso-lactide. |

| DSC | Melting point and thermal properties | Sharp melting endotherm at approximately 97-99°C. A broad or depressed melting point indicates impurities or the presence of other isomers. |

| FTIR | Functional group identification | Strong carbonyl (C=O) stretching peak around 1750-1770 cm⁻¹. |

| Optical Rotation | Stereochemical purity | A specific rotation [α] of approximately -293° (in benzene), confirming the L-enantiomer. |

Conclusion

The synthesis of 3,6-dimethyl-1,4-dioxane-2,5-dione from lactic acid is a well-established yet technically demanding process. Success hinges on a thorough understanding of the two-stage reaction mechanism and meticulous control over key parameters, particularly temperature, pressure, and catalysis. By implementing the robust, self-validating workflow detailed in this guide—from controlled oligomerization and catalytic depolymerization to rigorous purification and analytical characterization—researchers can reliably produce high-purity lactide suitable for the most demanding applications in materials science and pharmaceutical development.

A Comprehensive Technical Guide to the Stereoisomers of 3,6-Dimethyl-1,4-dioxane-2,5-dione for Advanced Drug Development

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide. As the direct precursor to polylactic acid (PLA), a biodegradable and biocompatible polymer of significant interest in the pharmaceutical and biomedical fields, a thorough understanding of lactide's stereochemistry is paramount. This document offers a detailed examination of the synthesis, purification, and characterization of L-lactide, D-lactide, and meso-lactide. Furthermore, it delves into the principles and methodologies of stereocontrolled ring-opening polymerization (ROP) and the profound impact of stereochemistry on the physicochemical properties and performance of the resulting PLA polymers. Special emphasis is placed on the application of these materials in advanced drug delivery systems, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of PLA stereoisomers.

Introduction: The Critical Role of Stereochemistry in Polylactic Acid-Based Biomaterials

Polylactic acid (PLA) has emerged as a frontrunner in the development of biodegradable medical devices and drug delivery systems, owing to its excellent biocompatibility and tunable degradation kinetics.[1][2] The properties of PLA are not monolithic; they are intricately governed by the stereochemical composition of its monomeric precursor, 3,6-dimethyl-1,4-dioxane-2,5-dione, or lactide.[3] The lactide molecule possesses two chiral centers, giving rise to three distinct stereoisomers: L-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione), D-lactide ((3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione), and meso-lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione).[3]

The arrangement of these stereoisomers within the polymer chain dictates the resulting PLA's crystallinity, melting temperature (Tm), glass transition temperature (Tg), mechanical strength, and degradation rate.[3][4] Consequently, the ability to selectively synthesize, purify, and polymerize specific lactide stereoisomers is a critical determinant in the rational design of PLA-based biomaterials for sophisticated drug delivery applications. This guide provides a comprehensive overview of the fundamental principles and practical methodologies for controlling PLA stereochemistry, from monomer synthesis to polymer application.

The Stereoisomers of Lactide: A Comparative Overview

The three stereoisomers of lactide exhibit distinct physical properties that are a direct consequence of their molecular symmetry.

| Stereoisomer | Configuration | Chirality | Melting Point (°C) |

| L-Lactide | (3S,6S) | Chiral | 95–98 |

| D-Lactide | (3R,6R) | Chiral | 95–98 |

| meso-Lactide | (3R,6S) | Achiral (internal plane of symmetry) | 53–54 |

| Racemic Lactide | 1:1 mixture of L- and D-Lactide | Chiral | 122–126 |

Table 1: Physical properties of lactide stereoisomers.[5]

The enantiomeric pair, L- and D-lactide, possess identical physical properties, with the exception of their optical rotation. Meso-lactide, being a diastereomer of L- and D-lactide, has significantly different physical properties, most notably a lower melting point.[5] This difference in melting points is a key factor that can be exploited during purification.

Synthesis and Purification of Lactide Stereoisomers: A Protocol-Driven Approach

The production of high-purity lactide stereoisomers is a critical first step in the synthesis of well-defined PLA. The most common route involves the depolymerization of a low molecular weight PLA prepolymer.[5]

General Synthesis of Lactide from Lactic Acid

The synthesis of lactide typically proceeds through a two-step process: the formation of a low molecular weight prepolymer of lactic acid, followed by a catalyzed depolymerization to yield the cyclic dimer.[6]

Experimental Protocol: Synthesis of L-Lactide

Materials:

-

L-lactic acid (aqueous solution, e.g., 88%)

-

Tin(II) octoate (Sn(Oct)₂)

-

Toluene (anhydrous)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a distillation head, and a nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Vacuum pump

Procedure:

-

Oligomerization: Charge the L-lactic acid solution into the reaction flask. Heat the solution to approximately 150-160°C under a slow stream of nitrogen to remove water. Continue heating under reduced pressure (e.g., 100 mmHg down to 0.1 mmHg) to facilitate the polycondensation reaction and form a low molecular weight PLA prepolymer.[5]

-

Depolymerization: Cool the prepolymer to room temperature under nitrogen. Add the tin(II) octoate catalyst (typically 0.25-0.50 wt% relative to the lactic acid).[6] Heat the mixture to 160-200°C under vacuum (e.g., 110-0.1 mmHg).[5] The lactide will form and distill from the reaction mixture.

-

Collection: Collect the crude lactide distillate in a cooled receiving flask.

Causality Behind Experimental Choices:

-

The initial removal of water is crucial to drive the equilibrium towards the formation of the prepolymer.

-

The use of a catalyst like tin(II) octoate is essential to facilitate the back-biting reaction that leads to the formation of the cyclic lactide monomer.[6] Tin(II) octoate is often chosen for its stereoselective properties, which help to minimize the formation of meso-lactide.[6]

-

Performing the depolymerization under vacuum allows for the continuous removal of the lactide as it is formed, shifting the equilibrium towards the product and preventing its degradation at high temperatures.

Purification of Lactide Stereoisomers by Recrystallization

Crude lactide typically contains residual lactic acid, linear oligomers, and other stereoisomers. Recrystallization is a highly effective method for obtaining high-purity lactide.[7]

Experimental Protocol: Purification of L-Lactide by Recrystallization

Materials:

-

Crude L-lactide

-

Ethyl acetate (anhydrous)

-

Ethanol (anhydrous)

Equipment:

-

Erlenmeyer flask

-

Heating plate with magnetic stirring

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve the crude L-lactide in a minimal amount of hot ethyl acetate (e.g., 45-75 g of lactide per 100 g of solvent).[8]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the purified L-lactide crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

-

Drying: Dry the purified L-lactide in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

-

Alternating Solvent Recrystallization (for enhanced purity): For even higher purity, a two-step recrystallization can be performed. First, recrystallize from ethanol (which provides a high crystallization rate), followed by a second recrystallization from ethyl acetate (which yields a polymer with a higher molecular weight upon polymerization).[8]

Causality Behind Experimental choices:

-

The choice of solvent is critical. Ethyl acetate is a good solvent for lactide at elevated temperatures but has lower solubility at room temperature, allowing for efficient crystallization upon cooling.

-

Slow cooling promotes the formation of larger, more perfect crystals, which are generally of higher purity.

-

Washing with cold solvent minimizes the re-dissolution of the purified product while effectively removing soluble impurities.

-

Drying under vacuum is essential to remove any residual solvent, which could act as an initiator or chain transfer agent during polymerization, leading to a lower molecular weight polymer.

Characterization of Lactide Stereoisomers

Accurate characterization of the purity and stereoisomeric composition of lactide is essential for predicting and controlling the properties of the resulting PLA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the stereoisomeric purity of lactide and for analyzing the microstructure of PLA.[9]

¹H NMR Analysis of Lactide Stereoisomers:

-

The methine protons (CH) of the lactide ring are particularly sensitive to the stereochemistry.

-

In L-lactide and D-lactide, the two methine protons are chemically equivalent and appear as a quartet.

-

In meso-lactide, the two methine protons are in different chemical environments and will exhibit distinct signals.

-

By integrating the peaks corresponding to the different stereoisomers, their relative proportions in a mixture can be quantified.[10] A method has been developed to quantitatively determine the composition of D-lactide and meso-lactide stereoisomer impurities in poly(lactide) containing predominantly L-lactide.[11][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly sensitive technique for separating and quantifying enantiomers.[13]

Chiral HPLC Method for Lactide Enantiomers:

-

Stationary Phase: Chiral stationary phases (CSPs), such as those based on derivatized polysaccharides (e.g., amylose or cellulose), are commonly used.[13]

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically employed.

-

Detection: UV detection is commonly used.

This technique allows for the precise determination of the enantiomeric excess (e.e.) of a lactide sample.

Stereocontrolled Ring-Opening Polymerization (ROP) of Lactide

Ring-opening polymerization (ROP) is the most common method for producing high molecular weight PLA.[4] The choice of catalyst and reaction conditions plays a pivotal role in controlling the stereochemistry of the resulting polymer.[14]

The Role of the Catalyst: Tin(II) Octoate

Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst for the ROP of lactide due to its high efficiency and approval for use in biomedical applications by the FDA.[6][15]

Experimental Protocol: Tin(II) Octoate-Catalyzed ROP of L-Lactide

Materials:

-

High-purity L-lactide

-

Tin(II) octoate (Sn(Oct)₂) solution in toluene

-

Initiator (e.g., 1-dodecanol)

-

Toluene (anhydrous)

-

Methanol

Equipment:

-

Schlenk flask

-

Magnetic stirrer with a heating oil bath

-

Vacuum line and nitrogen source

Procedure:

-

Drying: Dry the L-lactide and initiator under vacuum to remove any traces of water.

-

Reaction Setup: Assemble the Schlenk flask under a nitrogen atmosphere. Add the dried L-lactide and toluene.

-

Initiator Addition: Add the desired amount of initiator to the flask.

-

Catalyst Addition: Inject the tin(II) octoate solution into the reaction mixture.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) and stir.[16] The polymerization time will depend on the desired molecular weight.

-

Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol.

-

Purification: Filter the precipitated PLA and wash it several times with methanol to remove any unreacted monomer and catalyst residues.

-

Drying: Dry the purified PLA in a vacuum oven at a temperature below its Tg (e.g., 50°C) until a constant weight is achieved.[16]

Causality Behind Experimental Choices:

-

The use of an initiator, such as an alcohol, allows for control over the molecular weight of the polymer. The monomer-to-initiator ratio is a key parameter in this regard.[16]

-

The concentration of the tin(II) octoate catalyst affects the polymerization rate and can also influence the level of transesterification side reactions.[16]

-

Precipitation in a non-solvent like methanol is an effective way to separate the polymer from the unreacted monomer and other small molecules.

Stereocontrolled Polymerization and PLA Microstructures

The stereochemistry of the lactide monomer directly influences the microstructure of the resulting PLA, which in turn determines its properties.

-

Isotactic PLA (PLLA or PDLA): Polymerization of enantiopure L-lactide or D-lactide results in highly crystalline PLLA or PDLA, respectively. These materials have high melting points and are relatively slow to degrade.[4]

-

Atactic PLA (PDLLA): Polymerization of a racemic mixture of L- and D-lactide, or of meso-lactide, typically results in an amorphous polymer with no melting point and a faster degradation rate.[4]

-

Stereocomplex PLA (sc-PLA): When PLLA and PDLA are mixed in a 1:1 ratio, they can form a unique crystalline structure known as a stereocomplex.[17] sc-PLA exhibits a melting point approximately 50°C higher than that of the individual homopolymers, along with enhanced mechanical properties and thermal stability.[1][17]

Figure 1: Logical relationship between lactide stereoisomers and the resulting PLA microstructures.

Applications in Advanced Drug Delivery

The ability to tune the properties of PLA through stereochemical control makes it an exceptionally versatile material for a wide range of drug delivery applications.

PLA Stereocomplex Nanoparticles for Controlled Release

Stereocomplex PLA (sc-PLA) nanoparticles are particularly promising for drug delivery due to their enhanced stability and potential for sustained release.[2]

Experimental Workflow: Formulation of sc-PLA Nanoparticles

Figure 2: Experimental workflow for the formulation of drug-loaded sc-PLA nanoparticles.

Formulation Strategy:

-

Solvent Selection: A common solvent for both PLLA and PDLA is chosen, such as acetonitrile or dichloromethane.[2]

-

Mixing: Solutions of PLLA, PDLA, and the drug are mixed together.

-

Nanoprecipitation: The polymer/drug solution is then added to a non-solvent (typically water with a surfactant) under vigorous stirring. This causes the polymers to precipitate into nanoparticles, with the drug encapsulated within the sc-PLA matrix.[18]

-

Purification: The resulting nanoparticle suspension is purified to remove the organic solvent and any unencapsulated drug.

The enhanced thermal stability and crystalline nature of the sc-PLA matrix can lead to a more controlled and sustained release of the encapsulated drug compared to nanoparticles made from amorphous PDLLA.[2]

Conclusion

The stereoisomers of 3,6-dimethyl-1,4-dioxane-2,5-dione are not merely chemical curiosities; they are the fundamental building blocks that allow for the precise engineering of polylactic acid-based biomaterials. By understanding and controlling the synthesis, purification, and polymerization of L-lactide, D-lactide, and meso-lactide, researchers and drug development professionals can tailor the properties of PLA to meet the specific demands of advanced drug delivery systems. The ability to create materials with varying degrees of crystallinity, degradation rates, and mechanical strengths opens up a vast landscape of possibilities for the development of next-generation therapies with improved efficacy and patient compliance.

References

-

Thermal Properties of Polylactides with Different Stereoisomers of Lactides Used as Comonomers. Macromolecules. [Link]

-

Properties of Stereocomplex PLA for Melt Spinning. Polymers. [Link]

-

Thermal Properties of Polylactides with Different Stereoisomers of Lactides Used as Comonomers. Semantic Scholar. [Link]

-

Lactide: Production Routes, Properties, and Applications. Polymers. [Link]

-

Formation of PLA Stereocomplex Crystals through Homorecrystallization and Mesophase Growth Mechanisms. Macromolecules. [Link]

-

Facile Layer-by-Layer Self-Assembly toward Enantiomeric Poly(lactide) Stereocomplex Coated Magnetite Nanocarrier for Highly Tunable Drug Deliveries. ACS Applied Materials & Interfaces. [Link]

-

Stereochemical Heterogeneity Analysis of Polylactides by Multidimensional Liquid Chromatography. Polymers. [Link]

-

How to Purify Meso Lactide: The Complete Guide. Polylactide. [Link]

-

Stereocomplex Polylactide for Drug Delivery and Biomedical Applications: A Review. International Journal of Molecular Sciences. [Link]

-

Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. Polymers. [Link]

-

Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. Polymers. [Link]

- Lactide melt recrystallization.

-

1 H NMR Spectroscopy in the Analysis and Characterization of Poly(lactide). International Journal of Polymer Analysis and Characterization. [Link]

-

Relationship between the Stereocomplex Crystallization Behavior and Mechanical Properties of PLLA/PDLA Blends. Polymers. [Link]

-

Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews. [Link]

-

DSC thermograms (a) and XRD patterns (b) of msPLA and scPLA. ResearchGate. [Link]

-

Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. Macromolecules. [Link]

-

Stereoselective ring opening polymerization of lactide using chiral aluminum salan catalysts. Dalton Transactions. [Link]

-

Chiral HPLC for a study of the optical purity of new liquid crystalline materials derived from lactic acid. ResearchGate. [Link]

-

Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. Macromolecules. [Link]

-

Multifunctional PLA/Gelatin Bionanocomposites for Tailored Drug Delivery Systems. Polymers. [Link]

- Method for chiral separation of lactic acid enantiomers.

- Melt crystallization purification of lactides.

-

One-step synthesis of stereo-pure l, l lactide from l -lactic acid. ResearchGate. [Link]

-

Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. Polymers. [Link]

- Method for purification of lactide.

-

The crystallinity of PLA obtained from both DSC and XRD scans. ResearchGate. [Link]

-

One-step synthesis of stereo-pure l,l lactide from l-lactic acid. Lirias. [Link]

-

Stereocontrolled ring-opening polymerisation of lactide. Chemical Society Reviews. [Link]

-

Isoselective Ring-Opening Polymerization of rac-Lactide from Chiral Takemoto’s Organocatalysts: Elucidation of Stereocontrol. ACS Macro Letters. [Link]

-

Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign. [Link]

-

Stereocomplex-Driven Morphological Transition of Coil–Rod–Coil Poly(lactic acid)-Based Cylindrical Nanoparticles. Macromolecules. [Link]

-

PROCESS FOR PURIFYING MESO-LACTIDE. WIPO. [Link]

-

Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Molecules. [Link]

-

Purification of lactide by recrystallization with alternating solvents and its influence on polymerization. ResearchGate. [Link]

-

Method for purification of lactide. European Patent Office. [Link]

-

PLA-Based Biodegradable Polymer from Synthesis to the Application. Polymers. [Link]

-

A Quantitative Method for Determination of Lactide Composition in Poly(lactide) Using 1 H NMR. Figshare. [Link]

-

Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. ResearchGate. [Link]

-

Minimization of residual tin in the controlled Sn (II) octoate catalyzed polymerization of caprolactone. ResearchGate. [Link]

-

A Quantitative Method for Determination of Lactide Composition in Poly(lactide) Using 1H NMR. Analytical Chemistry. [Link]

-

Separation of the Enantiomers of Lactide, Lactic Acid Dimer, for a Sustainable Bioplastic Management. World Journal of Organic Chemistry. [Link]

-

Stereocomplex poly(lactic acid) nanoparticles crystallized through nanoporous membranes and application as nucleating agent. RSC Advances. [Link]

-

Direct Synthesis of Lactide from Lactic Acid by Sn-beta Zeolite: Crucial Role of the Open Sn Site. Industrial & Engineering Chemistry Research. [Link]

-

A Quantitative Method for Determination of Lactide Composition in Poly(lactide) Using 1H NMR (1997). SciSpace. [Link]

-

1H-NMR spectra of L-lactide. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereocomplex Polylactide for Drug Delivery and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Properties of Polylactides with Different Stereoisomers of Lactides Used as Comonomers | Semantic Scholar [semanticscholar.org]

- 4. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - A Quantitative Method for Determination of Lactide Composition in Poly(lactide) Using 1H NMR - figshare - Figshare [figshare.com]

- 12. A Quantitative Method for Determination of Lactide Composition in Poly(lactide) Using 1H NMR (1997) | Khalid A. M. Thakur | 80 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Stereocontrolled ring-opening polymerisation of lactide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Multifunctional PLA/Gelatin Bionanocomposites for Tailored Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Lactide Stereoisomers: L-Lactide, D-Lactide, and Meso-Lactide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Lactide in Biodegradable Polymers

Lactide, a cyclic diester of lactic acid, serves as the cornerstone monomer for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields.[1][2][3] The stereochemistry of the lactide monomer is a critical determinant of the resulting PLA's properties, including its crystallinity, mechanical strength, and degradation profile.[1][4] Understanding the distinct structures and characteristics of the three primary stereoisomers of lactide—L-lactide, D-lactide, and meso-lactide—is therefore paramount for the rational design and development of PLA-based materials for advanced applications. This guide provides a comprehensive technical overview of these stereoisomers, their synthesis, their impact on polymer properties, and a detailed experimental protocol for their polymerization.

The Stereoisomers of Lactide: A Tale of Chirality

Lactic acid, the precursor to lactide, is a chiral molecule existing in two enantiomeric forms: L-lactic acid and D-lactic acid.[5][6] The dimerization of lactic acid to form the cyclic lactide molecule results in three possible stereoisomers, each with a unique spatial arrangement of its two methyl groups.[1][2]

-

L-Lactide ((S,S)-lactide): Formed from the dimerization of two L-lactic acid molecules. Both methyl groups are oriented in the same direction (cis) relative to the plane of the lactide ring.

-

D-Lactide ((R,R)-lactide): Formed from the dimerization of two D-lactic acid molecules. Similar to L-lactide, both methyl groups are in a cis configuration. L-lactide and D-lactide are enantiomers of each other.[2]

-

Meso-lactide ((R,S)-lactide): Formed from the dimerization of one L-lactic acid molecule and one D-lactic acid molecule. The methyl groups are oriented in opposite directions (trans) relative to the lactide ring. Meso-lactide is a diastereomer of L- and D-lactide.[2]

The choice of the starting lactic acid isomer is the primary determinant of the resulting lactide stereoisomer.[1][5] For instance, to synthesize pure L-lactide, L-lactic acid is used under conditions that minimize racemization.[5]

Figure 1: Chemical structures of L-lactide, D-lactide, and meso-lactide, illustrating the different spatial orientations of the methyl groups.

Comparative Properties of Lactide Stereoisomers

The distinct stereochemical structures of L-lactide, D-lactide, and meso-lactide give rise to notable differences in their physical and chemical properties. These properties, in turn, have a profound impact on the polymerization process and the characteristics of the final PLA polymer.

| Property | L-Lactide | D-Lactide | Meso-Lactide | Racemic Lactide (D/L-lactide) |

| CAS Number | 4511-42-6[2][7][8][9] | 25038-75-9[2] | 13076-19-2[2][10][11][12] | 95-96-5[2] |

| Melting Point (°C) | 95–98[1] | 95–98[1] | 53–54[1][5] | 122–126[1] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and benzene.[1][13][14] Hydrolyzes in water to lactic acid.[1][14] | Soluble in organic solvents, similar to L-lactide. Hydrolyzes in water. | Soluble in organic solvents. The rate of hydrolysis in water is higher than that of L- and D-lactide.[1][5] | Soluble in organic solvents. |

| Optical Activity | Levorotatory (-)[15] | Dextrorotatory (+)[15] | Optically inactive | Optically inactive |

Table 1: Key properties of L-lactide, D-lactide, meso-lactide, and racemic lactide.

The Influence of Lactide Stereochemistry on Polylactic Acid (PLA) Properties

The stereochemical purity of the lactide monomer is a critical factor in determining the microstructure and, consequently, the macroscopic properties of the resulting PLA.[1][4]

-

Crystallinity: The polymerization of enantiopure L-lactide or D-lactide results in highly crystalline polymers, poly(L-lactic acid) (PLLA) and poly(D-lactic acid) (PDLA), respectively.[6][16] The regular, ordered arrangement of the polymer chains allows for efficient packing and the formation of crystalline domains. Conversely, the polymerization of meso-lactide or a racemic mixture of L- and D-lactide leads to an amorphous polymer, poly(DL-lactic acid) (PDLLA).[6][16] The random incorporation of both L- and D-lactic acid units disrupts the chain regularity, preventing crystallization.[1] Even small amounts of meso-lactide can significantly reduce the crystallinity of PLLA.[5]

-

Melting Point (Tm) and Glass Transition Temperature (Tg): The degree of crystallinity directly influences the thermal properties of PLA. Crystalline PLLA and PDLA exhibit a sharp melting point, typically around 180 °C.[1] Amorphous PDLLA, lacking a crystalline structure, does not have a distinct melting point but displays a glass transition temperature of approximately 50-60 °C.[16]

-

Mechanical Properties: Crystalline PLLA is a rigid and strong material with a high tensile modulus, making it suitable for load-bearing applications such as orthopedic implants.[13][17][18] Amorphous PDLLA is softer and more flexible. The mechanical properties of PLA can be tailored by controlling the ratio of L-, D-, and meso-lactide in the polymer chain.[6]

-

Degradation Rate: The degradation of PLA occurs primarily through hydrolysis of the ester bonds.[6] The rate of degradation is influenced by the crystallinity of the polymer. The amorphous regions of PLA are more susceptible to water penetration and hydrolysis than the crystalline regions.[18] Consequently, amorphous PDLLA degrades faster than the more crystalline PLLA. This tunable degradation rate is a key advantage in drug delivery applications, where a controlled release profile is desired.

Synthesis and Polymerization: From Lactic Acid to High Molecular Weight PLA

The production of high molecular weight PLA from lactic acid is typically a two-step process:

-

Lactide Synthesis: Lactic acid is first oligomerized to a low molecular weight prepolymer. This prepolymer is then subjected to a depolymerization reaction under heat and vacuum, often in the presence of a catalyst such as tin(II) octoate, to yield the cyclic lactide monomer.[1][5][17] The lactide is then purified, typically by recrystallization, to remove impurities and unwanted stereoisomers.[5]

-

Ring-Opening Polymerization (ROP): The purified lactide is then polymerized via ring-opening polymerization (ROP) to produce high molecular weight PLA.[1][6] This method allows for excellent control over the polymer's molecular weight and microstructure.[1] Tin(II) octoate is a commonly used catalyst for the ROP of lactide due to its high efficiency and approval by the US Food and Drug Administration (FDA) for certain applications.[5]

Sources

- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactide - Wikipedia [en.wikipedia.org]

- 3. polylactide.com [polylactide.com]

- 4. Critical Review on Polylactic Acid: Properties, Structure, Processing, Biocomposites, and Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. kinampark.com [kinampark.com]

- 7. L-Lactide | 4511-42-6 [chemicalbook.com]

- 8. Lactide, L- | C6H8O4 | CID 107983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Lactide – Cas 4511-42-6 – 4MedChem BV [4medchem.com]

- 10. meso-Lactide | 13076-19-2 | FL167435 | Biosynth [biosynth.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. meso-Lactide | CymitQuimica [cymitquimica.com]

- 13. sincerechemical.com [sincerechemical.com]

- 14. webqc.org [webqc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. cetjournal.it [cetjournal.it]

- 18. researchgate.net [researchgate.net]

Racemic lactide (rac-lactide) composition and properties

An In-Depth Technical Guide to Racemic Lactide: Composition, Properties, and Polymerization

Authored by: A Senior Application Scientist

Foreword: The Significance of Stereochemistry in Polylactic Acid

Polylactic acid (PLA) has emerged as a frontrunner in the realm of biodegradable and biocompatible polymers, with applications spanning from biomedical devices to sustainable packaging.[1][2][3][4] The properties of PLA are not monolithic; they are profoundly dictated by the stereochemistry of its precursor, lactide. Lactide, the cyclic dimer of lactic acid, exists in several isomeric forms: L-lactide, D-lactide, meso-lactide, and the focus of this guide, racemic lactide (rac-lactide).[5][6][7][8] Rac-lactide, an equimolar mixture of L- and D-lactide, serves as the monomer for poly(D,L-lactic acid) (PDLLA), a polymer with a unique set of properties that make it indispensable for specific applications, particularly in the pharmaceutical and medical fields.[1][9] This guide provides a comprehensive technical overview of racemic lactide, from its fundamental composition and properties to its polymerization and the characterization of the resulting polymer.

Understanding Lactide Isomers: A Foundation

Lactic acid, the building block of lactide, is a chiral molecule existing as L-lactic acid and D-lactic acid enantiomers.[1] The dimerization of lactic acid can result in three stereoisomers of lactide:

-

L-lactide (or (S,S)-lactide): Formed from two molecules of L-lactic acid.

-

D-lactide (or (R,R)-lactide): Formed from two molecules of D-lactic acid.

-

meso-lactide (or (R,S)-lactide): Formed from one molecule of L-lactic acid and one molecule of D-lactic acid.

Racemic lactide (rac-lactide) is not a distinct stereoisomer but a 1:1 mixture of L-lactide and D-lactide.[6] The stereochemical makeup of the lactide monomer is the primary determinant of the microstructure and, consequently, the physical and mechanical properties of the resulting PLA.

Comparative Properties of Lactide Isomers

The distinct stereochemistry of each lactide isomer leads to significant differences in their physical properties, which are crucial for their separation and polymerization.

| Property | L-lactide / D-lactide | meso-lactide | rac-lactide |

| Melting Point (°C) | 95–98[5] | 53–54[5] | 122–126[5] |

| Solubility | Soluble in many organic solvents.[5] | Higher rate of hydrolysis in water compared to D/L-lactide.[5] | Soluble in solvents like methylene chloride and acetone.[10] |

| Resulting Polymer | Poly(L-lactic acid) (PLLA) / Poly(D-lactic acid) (PDLA) - Semicrystalline | Poly(meso-lactic acid) (PMLA) - Amorphous | Poly(D,L-lactic acid) (PDLLA) - Amorphous[1] |

Synthesis and Purification of Racemic Lactide

The industrial production of lactide, including rac-lactide, is typically a two-step process.

Synthesis Pathway

-

Polycondensation of Lactic Acid: Lactic acid is heated under vacuum to remove water, resulting in the formation of low molecular weight PLA oligomers (pre-polymer).[1][11]

-

Depolymerization: The pre-polymer is then heated at higher temperatures (180–230 °C) under reduced pressure in the presence of a catalyst (e.g., tin(II) octoate, tin oxide).[5][11] This process, known as back-biting, leads to the formation of the cyclic dimer, lactide, which is distilled from the reaction mixture.[5][8]

To produce rac-lactide, either a racemic mixture of D,L-lactic acid is used as the starting material, or racemization is induced during the synthesis process at high temperatures.[1][5][8]

Caption: General synthesis pathway for racemic lactide.

Purification of Racemic Lactide

Crude lactide from the synthesis process is a mixture of rac-lactide and meso-lactide. The purification of rac-lactide is critical to obtain PLA with desired properties. Common purification methods include:

-

Recrystallization: This is a widely used method that leverages the solubility differences between the lactide isomers in various solvents. Toluene and ethyl acetate are commonly used for recrystallization.[12]

-

Distillation: The significant difference in melting and boiling points between rac-lactide and meso-lactide allows for their separation via distillation.[6]

-

Hydrolysis: The higher hydrolysis rate of meso-lactide in water can be exploited to selectively remove it from a crude lactide mixture.[5][9]

Core Properties of Racemic Lactide

The 1:1 mixture of L- and D-lactide enantiomers gives rac-lactide distinct properties compared to the individual stereoisomers.

-

Melting Point: As noted, rac-lactide has a higher melting point (122–126 °C) than its constituent enantiomers (95–98 °C) and meso-lactide (53–54 °C).[5] This is due to the formation of a more stable crystal lattice in the racemic compound.

-

Solubility: Rac-lactide is soluble in a range of organic solvents, including chlorinated solvents (methylene chloride, chloroform) and ketones (acetone).[5][10] Acetone is noted to have a particularly high dissolving capacity for rac-lactide.[10]

-

Thermal Stability: The thermal stability of lactide is an important consideration for its polymerization, which is typically carried out at elevated temperatures. Thermogravimetric analysis (TGA) can be used to determine the degradation temperature of lactide.

Polymerization of Racemic Lactide: Synthesis of Poly(D,L-Lactic Acid) (PDLLA)

The most common method for producing high molecular weight PLA is through the ring-opening polymerization (ROP) of lactide.[1][13] When rac-lactide is the monomer, the resulting polymer is poly(D,L-lactic acid) (PDLLA).

Ring-Opening Polymerization (ROP) Mechanism

ROP is an addition polymerization where a cyclic monomer is opened to form a linear polymer. The reaction is typically initiated by a nucleophile and catalyzed by a metal-based or organic catalyst. Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst due to its high efficiency and solubility in molten lactide.[1]

The general mechanism involves the coordination of the lactide to the catalyst, followed by nucleophilic attack on the carbonyl group, leading to the cleavage of the ester bond and propagation of the polymer chain.

Caption: Schematic of PDLLA synthesis via ROP of rac-lactide.

Properties of Poly(D,L-Lactic Acid) (PDLLA)

The random incorporation of L- and D-lactic acid units into the polymer chain during the polymerization of rac-lactide results in an amorphous polymer.[1] This lack of crystallinity imparts specific properties to PDLLA:

-

Amorphous Nature: PDLLA does not exhibit a melting point (Tm) but has a glass transition temperature (Tg) in the range of 55–60 °C.[1]

-

Faster Degradation: The amorphous structure of PDLLA allows for more rapid hydrolytic degradation compared to the semicrystalline PLLA or PDLA.[1] This makes it highly suitable for applications requiring bioresorption over a shorter timeframe, such as drug delivery systems and temporary scaffolds.[1][3]

-

Mechanical Properties: PDLLA is generally more flexible and has a lower tensile strength compared to its semicrystalline counterparts.

Characterization of Racemic Lactide and PDLLA

A suite of analytical techniques is employed to characterize both the rac-lactide monomer and the resulting PDLLA polymer to ensure quality and desired properties.

Monomer Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and purity of the lactide. The chemical shifts of the methine and methyl protons can be used to distinguish between different lactide isomers.[5][14] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the purity of the rac-lactide. The presence of impurities like meso-lactide can lead to a depression and broadening of the melting peak. |

| Gas Chromatography (GC) | To identify and quantify impurities in the lactide monomer.[7] |

Polymer Characterization

| Technique | Purpose |

| NMR Spectroscopy (¹H and ¹³C) | To determine the microstructure of the polymer, including the stereosequence distribution. For PDLLA, NMR can confirm the random incorporation of D and L units.[15][16][17] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[18] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the amorphous PDLLA.[18] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and degradation profile of the polymer. |

Experimental Protocol: NMR Analysis of PDLLA Stereochemistry

A key aspect of PLA characterization is the analysis of its stereochemistry. ¹H NMR spectroscopy is a powerful tool for this purpose.

Objective: To analyze the stereosequence of PDLLA synthesized from rac-lactide.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the PDLLA sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

The methine region (around 5.1-5.2 ppm) of the ¹H NMR spectrum is particularly sensitive to the stereosequence.

-

In a PDLLA synthesized from rac-lactide with a random incorporation of monomers, this region will show multiple overlapping quartets corresponding to different stereosequences (e.g., isotactic, syndiotactic, heterotactic).[17]

-

Homonuclear decoupling of the methyl protons can simplify the methine region into a series of singlets, allowing for a more detailed analysis of the stereosequence distribution.[17]

-

Caption: Workflow for NMR analysis of PDLLA stereochemistry.

Applications in Research and Drug Development

The unique properties of PDLLA derived from rac-lactide make it a valuable material for various applications, particularly in the biomedical and pharmaceutical fields.

-

Drug Delivery: The faster degradation rate of PDLLA is advantageous for creating controlled-release drug delivery systems.[1][3][4][19] The polymer can be formulated into microparticles, nanoparticles, or implants that encapsulate a therapeutic agent and release it over a predetermined period as the polymer matrix degrades.[1][3][4]

-

Tissue Engineering: PDLLA is used as a scaffolding material for tissue regeneration.[1] Its biocompatibility and biodegradability allow it to provide temporary support for cell growth and tissue formation, eventually being absorbed by the body.

-

Sutures and Orthopedic Devices: Bioresorbable sutures and fixation devices made from PDLLA eliminate the need for a second surgery for removal.

Conclusion

Racemic lactide is a fundamentally important monomer in the field of biodegradable polymers. Its unique composition as an equimolar mixture of L- and D-lactide leads to the formation of poly(D,L-lactic acid), a polymer with a distinct amorphous nature and a faster degradation profile compared to its semicrystalline counterparts. This technical guide has provided a comprehensive overview of the composition, properties, synthesis, and polymerization of racemic lactide, along with the characterization and applications of the resulting polymer. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals to effectively harness the potential of rac-lactide-based materials in a wide range of applications.

References

- Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide)

- Enantioselective polymerization of racemic lactide for stereocomplex poly(lactic acid).

- Stereoselective Polymerization of a Racemic Monomer with a Racemic Catalyst: Direct Preparation of the Polylactic Acid Stereocomplex from Racemic Lactide. Journal of the American Chemical Society.

- Enantioselective ring-opening polymerization of racemic lactide to prepare stereocomplex poly(lactic acid). American Chemical Society.

- Lactide: Production Routes, Properties, and Applic

- The solubility of polymer and racemic lactide in different solvents.

- Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide)

- production and purification of lactic acid and lactide. [No Source Found].

- Method for purification of lactide.

- Production and purification of lactic acid and lactide.

- Stereocomplex Polylactide for Drug Delivery and Biomedical Applic

- Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). Chemistry | Illinois.

- Lactide: Production Routes, Properties, and Applications.

- Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxyl

- A Quantitative Method for Determination of Lactide Composition in Poly(lactide) Using 1H NMR. Analytical Chemistry.

- What is the Difference Between Lactide and Lactic Acid?. CD Bioparticles.

- Lactide: Production Routes, Properties, and Applic

- Table of Contents. [No Source Found].

- Comparing the structural, thermal, and rheological properties of poly(meso-lactide) to poly(L-lactide) and. [No Source Found].

- Degree of Racemization of Lactic Acid in PLA Determined by 13 C NMR and Specific Rotation Measurement.

- PLA-Based Biodegradable Polymer

- Isoselective Ring-Opening Polymerization of rac-Lactide from Chiral Takemoto’s Organocatalysts: Elucidation of Stereocontrol. ACS Macro Letters.

- PLA microstructures. (a) Rac-Lactide, (b) meso-lactide.

- NMR Analysis of Poly(Lactic Acid)

- Lactide and lactic acid oligomer solubility in certain solvents.

- 1 H NMR spectra of the methine region of PLA: (a) poly(D,L-lactide).

Sources

- 1. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective ring-opening polymerization of racemic lactide to prepare stereocomplex poly(lactic acid) - American Chemical Society [acs.digitellinc.com]

- 3. Stereocomplex Polylactide for Drug Delivery and Biomedical Applications: A Review | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. US5502215A - Method for purification of lactide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the Difference Between Lactide and Lactic Acid? - CD Bioparticles [cd-bioparticles.net]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]